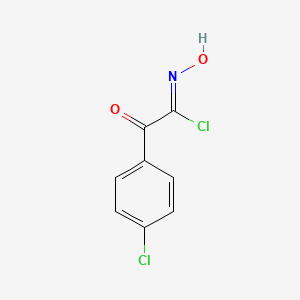

2-Cloro-3-(hidroximetilen)ciclohex-1-eno-1-carbaldehído

Descripción general

Descripción

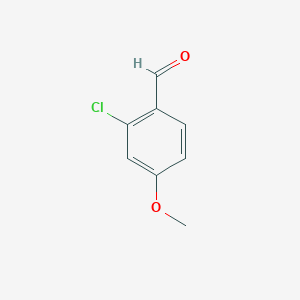

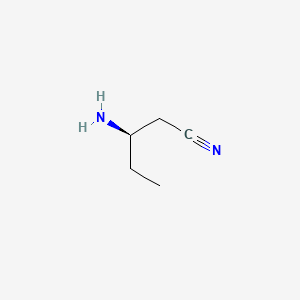

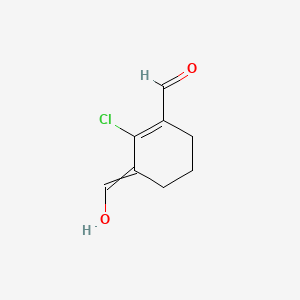

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sondas fluorescentes de infrarrojo cercano para la imagen de células vivas

El compuesto 2-Cloro-3-(hidroximetilen)ciclohex-1-eno-1-carbaldehído se ha utilizado en la síntesis de nuevas sondas fluorescentes de infrarrojo cercano (NIR), que son de gran interés en biología química para la imagen de células vivas. Estas sondas permiten técnicas de imagen no invasivas que son cruciales para el diagnóstico médico y las aplicaciones de investigación .

Procesos de fotopolimerización de radicales libres

Este compuesto tiene aplicaciones potenciales en tecnología de curado NIR, que ofrece varias ventajas como altas velocidades de polimerización con bajo consumo de energía y costos moderados de los dispositivos. Es particularmente útil para curar sistemas gruesos y/o rellenos que no se pueden abordar con soluciones UV o térmicas .

Sistemas teranósticos para el tratamiento del cáncer

Los investigadores han informado sobre el diseño de sistemas teranósticos que combinan péptidos dirigidos al cáncer con tintes fluorescentes duales de longitud de onda larga, derivados de This compound, para proporcionar un monitoreo raciométrico de la administración de fármacos anticancerígenos .

Sondas fluorescentes sensibles a la polaridad

El compuesto se ha utilizado para desarrollar sondas fluorescentes sensibles a la polaridad basadas en la transferencia de protones intramolecular en estado excitado (ESIPT). Estas sondas son valiosas por su sensibilidad a los cambios ambientales y tienen aplicaciones en la imagen .

Propiedades

Número CAS |

61010-04-6 |

|---|---|

Fórmula molecular |

C8H9ClO2 |

Peso molecular |

172.61 g/mol |

Nombre IUPAC |

(3Z)-2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde |

InChI |

InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2/b6-4- |

Clave InChI |

JWUQFQYYMGMPKE-XQRVVYSFSA-N |

SMILES |

C1CC(=CO)C(=C(C1)C=O)Cl |

SMILES isomérico |

C1C/C(=C/O)/C(=C(C1)C=O)Cl |

SMILES canónico |

C1CC(=CO)C(=C(C1)C=O)Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.